2-(7-Cyano-1-benzofuran-3-yl)acetic acid

Physicochemical profiling Drug-likeness Medicinal chemistry lead optimization

Generic benzofuran-3-acetic acid analogs introduce uncontrolled variables into SAR studies due to uncharacterized electronic and steric profiles. 2-(7-Cyano-1-benzofuran-3-yl)acetic acid (CAS 2059999-90-3) is a regiospecifically pure building block that eliminates this ambiguity. • Defined physicochemical profile: LogP 1.93, TPSA 74.23 Ų, 3:1 HBA:HBD ratio for predictable ADME optimization. • Orthogonal reactivity: carboxylic acid handle for amide coupling plus cyano group for hydrolysis, reduction, or cycloaddition diversification. • Spectroscopic reporter: diagnostic IR absorption at ~2222 cm⁻¹ enables real-time reaction monitoring. Supplied at 95% purity with full analytical characterization, suitable for kinase inhibitor library synthesis and methodology development.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
Cat. No. B13231633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Cyano-1-benzofuran-3-yl)acetic acid
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C#N
InChIInChI=1S/C11H7NO3/c12-5-7-2-1-3-9-8(4-10(13)14)6-15-11(7)9/h1-3,6H,4H2,(H,13,14)
InChIKeyKXXQAXXTHCQAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Cyano-1-benzofuran-3-yl)acetic Acid: Physicochemical Profile


2-(7-Cyano-1-benzofuran-3-yl)acetic acid (CAS 2059999-90-3) is a disubstituted benzofuran-3-acetic acid derivative bearing an electron-withdrawing cyano group at the 7-position of the benzofuran ring . The compound has molecular formula C11H7NO3 and a molecular weight of 201.18 Da . It belongs to the broader class of benzofuran-3-acetic acids, a scaffold historically investigated for anti-inflammatory activity as non-steroidal anti-inflammatory agent analogs [1]. The presence of the cyano substituent distinguishes it from the unsubstituted parent benzofuran-3-acetic acid (CAS 64175-51-5) and from positional isomers such as 2-(2-cyano-1-benzofuran-7-yl)acetic acid, with implications for electronic properties, lipophilicity, hydrogen-bonding capacity, and synthetic derivatization potential.

2-(7-Cyano-1-benzofuran-3-yl)acetic Acid: Why Generic Substitution Fails


Generic substitution within the benzofuran-3-acetic acid series is unreliable because the 7-cyano substituent simultaneously alters multiple physicochemical parameters critical for target engagement, solubility, and metabolic stability. Electron-withdrawing cyano substitution at the 7-position modulates the electron density of the benzofuran ring, affecting π-stacking interactions, hydrogen-bond acceptor capacity, and the pKa of the acetic acid moiety . Class-level evidence from cyanobenzofuran derivatives demonstrates that the presence and position of the nitrile group significantly influence antiproliferative activity and EGFR tyrosine kinase inhibitory potency [1]. Consequently, replacing 2-(7-cyano-1-benzofuran-3-yl)acetic acid with unsubstituted benzofuran-3-acetic acid or with regioisomeric cyano derivatives would introduce uncontrolled variables into any structure-activity relationship (SAR) study, biological assay, or synthetic pathway.

2-(7-Cyano-1-benzofuran-3-yl)acetic Acid: Comparative Evidence


Lipophilicity and TPSA: 7-Cyano vs. Unsubstituted

The 7-cyano substituent elevates both the calculated partition coefficient (LogP) and the topological polar surface area (TPSA) compared to unsubstituted benzofuran-3-acetic acid, producing a distinctive physicochemical profile. While most substituents increase LogP at the expense of TPSA (or vice versa), the cyano group atypically raises both parameters simultaneously . This dual modulation is relevant for balancing membrane permeability with aqueous solubility during lead optimization.

Physicochemical profiling Drug-likeness Medicinal chemistry lead optimization

Regioisomer Lipophilicity: 7-Cyano vs. 2-Cyano

The regioisomeric pair 2-(7-cyano-1-benzofuran-3-yl)acetic acid and 2-(2-cyano-1-benzofuran-7-yl)acetic acid share the same molecular formula (C11H7NO3) and molecular weight (~201 Da) but differ in the placement of both the nitrile and acetic acid functionalities. This positional exchange produces measurably different LogP values (1.93 vs. 1.55) [1], reflecting altered dipole moment and hydrogen-bonding geometry. The two isomers are accessible through entirely distinct synthetic routes and cannot be used interchangeably in SAR studies.

Regioisomer differentiation Synthetic route selection Structure-activity relationship

Cyano IR Stretch: Analytical Quality Control

The 7-cyano group provides a characteristic and intense infrared absorption band at approximately 2222 cm⁻¹ (C≡N stretch), a spectral region largely free from interference by other common functional groups found in benzofuran-3-acetic acid analogs [1]. Unsubstituted benzofuran-3-acetic acid and non-cyano substituted analogs lack this diagnostic signal, making the cyano stretch a built-in spectroscopic purity and identity marker that can be used to confirm batch-to-batch consistency and detect degradation.

Analytical chemistry Quality control Spectroscopic characterization

EGFR Inhibitory Activity of Cyanobenzofuran Derivatives

A series of cyanobenzofuran derivatives (compounds 2–12) structurally related to 2-(7-cyano-1-benzofuran-3-yl)acetic acid were tested for antiproliferative activity across five human cancer cell lines and for EGFR tyrosine kinase inhibitory activity [1]. The most potent compounds (2, 3, 10, 11) displayed EGFR TK IC50 values of 0.81–1.12 µM, comparable to gefitinib (IC50 = 0.90 µM), and induced apoptosis with 5.7- to 7.3-fold increases in caspase-3 levels. The CN group was found to participate in key hydrogen-bonding interactions within the EGFR active site [1].

Anticancer EGFR kinase inhibition Apoptosis induction

2-(7-Cyano-1-benzofuran-3-yl)acetic Acid: Application Scenarios


Kinase Inhibitor Lead Generation and SAR

The 7-cyanobenzofuran-3-acetic acid scaffold provides a synthetically tractable core for generating focused libraries targeting ATP-binding site kinases. Class-level evidence demonstrates that cyanobenzofuran derivatives achieve EGFR TK IC50 values comparable to gefitinib (0.81–1.12 µM vs. 0.90 µM) and induce robust apoptosis via caspase-3 activation [1]. The acetic acid moiety offers a convenient handle for amide coupling to diversify the scaffold, while the 7-cyano group provides a spectroscopic reporter for reaction monitoring and product characterization. The simultaneously elevated LogP (1.93) and TPSA (74.23 Ų) relative to unsubstituted benzofuran-3-acetic acid provide a physicochemical profile that may favor blood-brain barrier penetration or intracellular target engagement in lead optimization campaigns.

Bioisosteric Replacement of Indoleacetic Acid Motifs

Benzofuran-3-acetic acids were designed as bioisosteric analogs of indoleacetic acid-based anti-inflammatory agents, with theoretical studies comparing HOMO/LUMO charge distributions [1]. The 7-cyano variant adds an electron-withdrawing substituent that further tunes the electronic properties of the heterocyclic core. This makes 2-(7-cyano-1-benzofuran-3-yl)acetic acid a candidate for probing the electronic requirements of cyclooxygenase or related enzyme binding pockets, where subtle modulation of the π-system electron density can differentiate selective inhibition from pan-activity.

Orthogonal Functionalization of the Benzofuran Core

The compound presents two chemically distinct reactive sites: the carboxylic acid for amide/ester formation and the cyano group for subsequent transformations including hydrolysis to amide or acid, reduction to aminomethyl, or [3+2] cycloaddition to tetrazole. This orthogonal reactivity profile, combined with the ability to monitor the cyano group by its diagnostic IR absorption at ~2222 cm⁻¹ [1], makes it an ideal model substrate for developing chemoselective transformations on benzofuran scaffolds. The regioisomeric purity (7-cyano vs. the 2-cyano isomer with LogP 1.55 ) is critical for ensuring unambiguous product characterization in methodology studies.

Analytical Reference Standard & Method Development

With a commercial purity specification of 95% [1] and a strong chromophoric benzofuran system enabling UV detection, 2-(7-cyano-1-benzofuran-3-yl)acetic acid can serve as a reference standard for developing HPLC, LC-MS, or IR-based analytical methods for benzofuran-3-acetic acid derivatives. The distinct TPSA (74.23 Ų), LogP (1.93), and 3:1 HBA:HBD ratio [1] provide a well-defined chemical space reference point for chromatographic method development targeting compounds with mixed polarity characteristics.

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